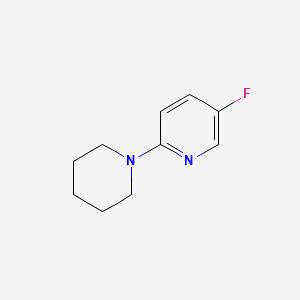

5-Fluoro-2-(piperidin-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-(piperidin-1-yl)pyridine, also known as 5-FPP, is an organic compound that has recently become a subject of intense scientific research. It is a fluorinated pyridine derivative that has a wide range of applications in the fields of chemistry and biochemistry. The compound has been found to be useful in the synthesis of various pharmaceuticals and other biologically active compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Analgesic Potential in Neuropathic Pain

5-Fluoro-2-(piperidin-1-yl)pyridine, through its association with certain receptor agonists, has been researched for its analgesic properties, particularly in the context of neuropathic pain. In a study, the use of specific agonists, including compounds structurally related to this compound, demonstrated significant analgesic effects in a rat model of spinal cord injury, indicating a potential avenue for treating chronic neuropathic pain. The agonists used in this research interact with the 5-HT(1A) receptors, showing that activation of these receptors can lead to potent analgesic effects, especially in the context of trigeminal neuropathic pain and spinal cord injury-induced pain (Colpaert et al., 2004), (Deseure et al., 2002), (Deseure et al., 2003), (Wu et al., 2003).

Imaging and Radioligand Potential

Further research has explored the potential of related compounds as radioligands in Positron Emission Tomography (PET) imaging. Compounds structurally akin to this compound have been studied for their ability to act as antagonists for serotonin 5-HT1A receptors. These compounds, like p-[18F]MPPF, have shown promise in providing accurate imaging of 5-HT1A receptors in the brain, making them valuable in the study of neuropsychiatric conditions. The stability of the carbon-fluorine bond and the ability to cross the blood-brain barrier are crucial factors contributing to their potential use in imaging studies (Plenevaux et al., 2000).

Potential in Treating Eating Disorders

In the realm of neuropsychopharmacology, analogs of this compound have been implicated in modulating feeding behavior and have shown potential in treating conditions like binge eating. This is attributed to the interaction of these compounds with orexin receptors, specifically OX1R. Antagonism at these receptors has demonstrated effectiveness in reducing compulsive food consumption in preclinical models, suggesting a novel approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Some piperidine derivatives have been shown to inhibit tubulin polymerization , which could potentially disrupt cell division and growth, leading to cell death.

Biochemical Pathways

Given the broad range of biological activities associated with piperidine derivatives , it is likely that multiple pathways are affected.

Pharmacokinetics

Piperidine derivatives are known to be widely used as building blocks in drug design due to their diverse biological activities .

Result of Action

Some piperidine derivatives have been shown to have strong antiproliferative activity by inhibiting tubulin polymerization , which could potentially lead to cell death.

Action Environment

It is known that the stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

5-fluoro-2-piperidin-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKOZTCIBFWICF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693202 |

Source

|

| Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1287218-71-6 |

Source

|

| Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)